molecular formula C13H14BrNO4 B2731426 tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate CAS No. 2055119-08-7

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate

Cat. No.: B2731426
CAS No.: 2055119-08-7
M. Wt: 328.162
InChI Key: MSVWZLFVZGNYCG-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and a hydroxy group attached to the isoindole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an isoindole precursor, followed by esterification and hydroxylation reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the bromination process. Esterification can be achieved using tert-butyl alcohol and an acid catalyst, while hydroxylation may require the use of oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carbonyl group in the isoindole ring can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced isoindole derivatives.

Scientific Research Applications

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
  • tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2 (1H)-carboxylate
  • tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2 (1H)-carboxylate

Uniqueness

tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxy group on the isoindole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 7-bromo-5-hydroxy-3-oxo-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-13(2,3)19-12(18)15-6-9-8(11(15)17)4-7(16)5-10(9)14/h4-5,16H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWZLFVZGNYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=C(C=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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